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Compound of Interest

Compound Name: Valbenazine tosylate

Cat. No.: B611625

This technical support center provides essential information for researchers, scientists, and
drug development professionals working with valbenazine tosylate. It includes troubleshooting
guides and frequently asked questions (FAQs) regarding side effects observed in long-term
animal studies, detailed experimental protocols for key studies, and visualizations of relevant
biological pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of valbenazine?

Valbenazine is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2][3]
[4] VMAT?2 is a protein responsible for transporting monoamines, such as dopamine, from the
cytoplasm into synaptic vesicles in neurons.[4][5] By inhibiting VMAT2, valbenazine reduces
the loading of dopamine into these vesicles, leading to a decrease in its release into the
synapse. This modulation of dopaminergic neurotransmission is the key mechanism underlying
its therapeutic effects.[3][4]

Q2: What are the most common side effects observed in long-term animal studies with
valbenazine tosylate?

The most consistently observed side effects in long-term animal studies across different
species (rats, mice, and dogs) are related to the central nervous system (CNS).[6][7] These
effects are consistent with the drug's mechanism of action (monoamine depletion) and include:
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Decreased activity (hypoactivity) and sedation[1][7]

Ataxia (impaired coordination)[7]

Tremors[1][7]

Ptosis (drooping of the upper eyelid)[1]
Q3: Were any cardiovascular side effects noted in animal studies?

Yes, cardiovascular safety pharmacology studies in dogs revealed a dose-dependent
prolongation of the QTc interval.[6] Moderate QTc prolongation was observed at doses six
times the maximum recommended human dose (MRHD).[6]

Q4: Has valbenazine shown any carcinogenic potential in long-term animal studies?

No, long-term carcinogenicity studies did not show any evidence of drug-related neoplasms.[1]
These studies were conducted over 2 years in Sprague-Dawley rats and 6 months in
transgenic rasH2 mice.[1]

Q5: What are the key findings from reproductive and developmental toxicology studies?
Reproductive toxicology studies in rats and rabbits revealed the following:
» No teratogenicity (birth defects) was observed in either species.[8][9]

« In rats, administration of valbenazine during organogenesis and lactation resulted in an
increase in stillbirths and a reduction in postnatal pup survival.[1][8][9]

o Delayed mating and disrupted estrous cycles were observed in rats at higher doses, which
was thought to be related to increased prolactin levels.[1]

Troubleshooting Guide for Experimental Findings

This guide addresses potential issues researchers might encounter during their own preclinical
experiments with valbenazine tosylate.
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Observed Issue

Potential Cause

Troubleshooting/Considerati
ons

Unexpectedly high sedation or

ataxia in animals

Dose may be too high for the
specific strain or individual

animal variability.

Review dosing calculations.
Consider a dose-response
study to establish the optimal
dose for your experimental
model. Ensure consistent

administration technique.

Variable drug exposure

between animals

Differences in metabolism.
Valbenazine is metabolized by
CYP3A4/5 and its active
metabolite by CYP2D6.[6]

Consider using animals with a
known and consistent genetic
background for these enzymes
if variability is a major concern.
Monitor plasma levels of
valbenazine and its active

metabolite.

Difficulties with mating in

reproductive studies

Potential for
hyperprolactinemia-induced
effects on fertility, as seen in
rats.[1]

Monitor prolactin levels.
Consider a longer
acclimatization period before
mating. Ensure optimal
environmental conditions for

breeding.

Withdrawal-like symptoms

upon drug cessation

Animal studies have
suggested a potential for a
withdrawal phenomenon,
characterized by increased

activity at drug trough levels.[6]
[7]

If studying the effects of drug
withdrawal, a gradual tapering
of the dose may be considered
versus abrupt cessation to

mitigate these effects.

Quantitative Data from Long-Term Animal Studies

The following tables summarize the key quantitative findings from long-term animal studies of

valbenazine tosylate.
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Table 1: Reproductive and Developmental Toxicology in
Rats

Dose Level )
Parameter Observation Reference
(mg/kg/day)
Delayed mating and
disrupted estrous
B cycles at 10
Fertility and Early
) mg/kg/day. No
Embryonic 1,3,10 [1]
Observed Adverse
Development
Effect Level (NOAEL)
for fertility was 3
mg/kg/day.
No teratogenic effects
Embryo-Fetal
1,5,15 observed up to 15 [1]
Development
mg/kg/day.
Increased stillbirths
Pre- and Postnatal
1,3,10 and postnatal pup [1]

Development )
mortality at all doses.

Table 2: Carcinogenicity Studies

: ) Dose Levels o
Species Duration Key Finding Reference
(mg/kg/day)
No drug-related
Sprague-Dawley ) ]
2 years 05,1,2 increase in [1]
Rat
neoplasms.
rasH2 No drug-related
Transgenic 6 months 10, 30, 75 increase in [1]
Mouse neoplasms.

Table 3: General Toxicology - CNS and Other Effects
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_ . Dose Level Observed Side
Species Duration Reference
(mg/kg/day) Effects

Increased
reactivity, pre-
Subchronic/Chro dose
Rat ) =23 o [1]
nic hyperactivity,
sensitivity to

touch.

Hypoactivity,

tremors, ptosis,
Dog 9 months >10 [11[7]
decreased body

weight gain.
Safety ] Moderate QTc
Dog 6 times MRHD ) [6][10]
Pharmacology prolongation.

Experimental Protocols

Below are detailed methodologies for key long-term animal studies.

Two-Year Rat Carcinogenicity Study

Test System: Sprague-Dawley rats.

Administration: Oral gavage.

Dosage: Male and female rats received valbenazine tosylate at doses of 0.5, 1, or 2
mg/kg/day. A control group received the vehicle.

Duration: 102 weeks.

Parameters Evaluated:

o Survival and Clinical Observations: Animals were observed daily for clinical signs of
toxicity. Body weight and food consumption were recorded weekly for the first 13 weeks
and monthly thereafter.
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o Pathology: At the end of the study, all animals underwent a complete necropsy. A
comprehensive list of tissues and organs was collected and examined microscopically for
neoplastic and non-neoplastic changes.

o Reference:[1]

Nine-Month Dog Chronic Toxicology Study

o Test System: Beagle dogs.
o Administration: Oral capsule.

o Dosage: Male and female dogs were administered valbenazine tosylate at doses of 3, 10,
or 15 mg/kg/day. A control group received a placebo capsule.

e Duration: 273 days.
o Parameters Evaluated:

o Clinical Observations: Daily observations for clinical signs of toxicity, with more detailed
examinations performed periodically. Body weight and food consumption were monitored
regularly.

o Ophthalmology, ECGs, and Vital Signs: Conducted at baseline and at specified intervals
throughout the study.

o Clinical Pathology: Blood and urine samples were collected at multiple time points for
hematology, clinical chemistry, and urinalysis.

o Toxicokinetics: Blood samples were collected to determine the plasma concentrations of
valbenazine and its major metabolites.

o Pathology: A full necropsy and histopathological examination of a comprehensive set of
tissues were performed at the end of the study.

o Reference:[1][7]
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Rat Developmental and Reproductive Toxicology (DART)
Study

o Test System: Sprague-Dawley rats.

o Study Design: A combined fertility and embryo-fetal development study.
o Administration: Oral gavage.

e Dosage Groups:

o Fertility and Early Embryonic Development: Males were dosed for at least 10 weeks prior
to mating and through the mating period. Females were dosed for 2 weeks prior to mating
through gestation day 7. Doses were 1, 3, and 10 mg/kg/day.

o Embryo-Fetal Development: Pregnant females were dosed during the period of
organogenesis (gestation days 6-17) with doses of 1, 5, and 15 mg/kg/day.

o Pre- and Postnatal Development: Pregnant females were dosed from gestation day 6
through lactation day 20 with doses of 1, 3, and 10 mg/kg/day.

e Parameters Evaluated:

o Fertility: Mating and fertility indices, estrous cycles, sperm parameters, and uterine
implantation data.

o Embryo-Fetal Development: Maternal clinical signs, body weight, and food consumption.
Uterine contents were examined for the number of corpora lutea, implantations,
resorptions, and live/dead fetuses. Fetuses were examined for external, visceral, and

skeletal malformations.

o Pre- and Postnatal Development: Maternal health, parturition, and lactation. Pup viability,
growth, and development were monitored.

» Reference:[1]
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Valbenazine's Mechanism of Action: VMAT2 Inhibition
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Caption: Valbenazine inhibits VMATZ2, reducing dopamine packaging and release.

Experimental Workflow: 2-Year Rat Carcinogenicity
Study
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Caption: Workflow for the 2-year rat carcinogenicity study of valbenazine.

Logical Relationship: Troubleshooting Experimental
Sedation
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Caption: Troubleshooting unexpected sedation in animal experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b611625#valbenazine-tosylate-side-effects-in-long-
term-animal-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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